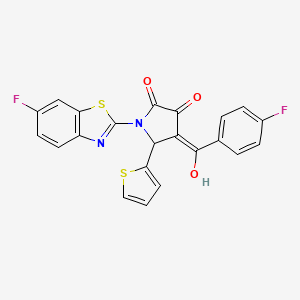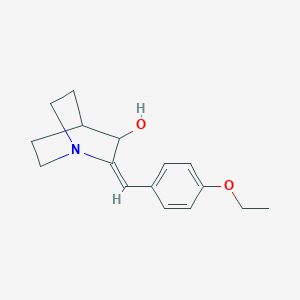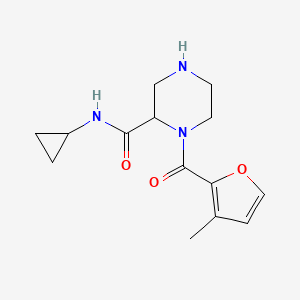![molecular formula C18H24ClNO2 B5373926 1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride, also known as F152, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. F152 is a selective agonist of the G protein-coupled receptor GPR40, which is primarily expressed in pancreatic beta cells and plays a crucial role in insulin secretion.
Mecanismo De Acción
1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride exerts its effects by selectively activating the GPR40 receptor, which is coupled to the Gq/11 signaling pathway. This activation leads to the release of intracellular calcium ions, which in turn triggers insulin secretion from pancreatic beta cells. This compound also activates the Gs signaling pathway, which promotes lipolysis in adipose tissue and reduces inflammation in various tissues.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including enhanced insulin secretion, improved glucose tolerance, reduced plasma triglyceride levels, and decreased inflammation in adipose tissue. These effects are mediated by the activation of the GPR40 receptor and its downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride for lab experiments is its selectivity for the GPR40 receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, this compound also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, this compound has not yet been extensively studied in vivo, which limits its potential applications in animal models of diabetes and other metabolic disorders.
Direcciones Futuras
Despite its limitations, 1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride has significant potential for future research and development. Some possible future directions include:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Development of more potent analogs of this compound that have improved pharmacokinetic properties and efficacy.
3. Investigation of the effects of this compound in animal models of type 2 diabetes and other metabolic disorders.
4. Exploration of the potential therapeutic applications of this compound in other diseases, such as obesity, cardiovascular disease, and neurodegenerative disorders.
5. Elucidation of the molecular mechanisms underlying the effects of this compound on insulin secretion, lipid metabolism, and inflammation.
In conclusion, this compound is a promising compound with significant potential for therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with cyclopentylamine to form the intermediate 5-(cyclopentylamino)methylfuran-2-carbaldehyde. The intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts to yield the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The compound has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, which could lead to improved glycemic control in diabetic patients. This compound has also been investigated for its potential role in regulating lipid metabolism and reducing inflammation, which are key factors in the development of type 2 diabetes and its complications.
Propiedades
IUPAC Name |
1-[4-[5-[(cyclopentylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-13(20)14-6-8-15(9-7-14)18-11-10-17(21-18)12-19-16-4-2-3-5-16;/h6-11,13,16,19-20H,2-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDBYWETQNCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNC3CCCC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373855.png)
![1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5373866.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5373872.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5373875.png)


![3-biphenyl-4-yl-5-(3-methoxy-2,2-dimethylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5373896.png)



![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5373928.png)
amine hydrochloride](/img/structure/B5373934.png)
![N-{3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5373940.png)